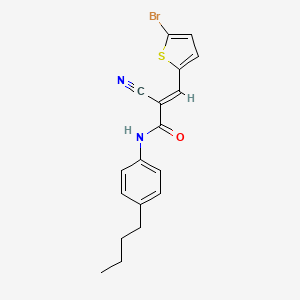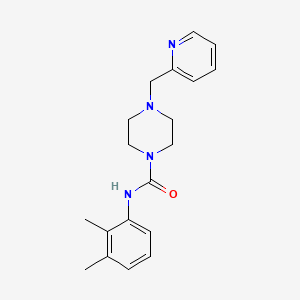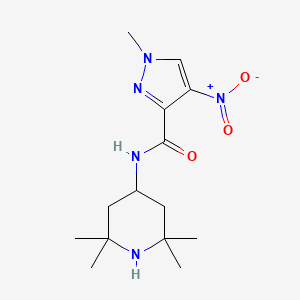![molecular formula C17H15NO3S B4681321 3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4681321.png)
3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MSA belongs to the family of sulfonyl acrylonitrile compounds and has been studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile is not fully understood, but it is believed to involve the interaction of the sulfonyl and nitrile groups with various biomolecules. This compound has been shown to interact with proteins and enzymes, leading to changes in their activity and function. This interaction may be responsible for the observed biological and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been found to exhibit antioxidant properties, which may be responsible for its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile. One possible direction is the development of this compound-based materials for use in organic electronics. Another potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is well-established, and it has been extensively studied for its unique properties and potential benefits. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to exhibit excellent electron-transporting properties, making it a potential candidate for the development of high-performance organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Eigenschaften
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-3-9-16(10-4-13)22(19,20)17(12-18)11-14-5-7-15(21-2)8-6-14/h3-11H,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZNPUZZUEAOK-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4681281.png)
![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)

![(2-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4681299.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4681327.png)


![9-(1,1-dimethylpropyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4681345.png)
![3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681352.png)

